molecular formula C24H26N2O5S B11407620 N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11407620
M. Wt: 454.5 g/mol
InChI Key: JEDSLTHMXANNQK-UHFFFAOYSA-N
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Description

N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzothiophene core with a chromene moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene and chromene intermediates. The key steps include:

    Formation of the Benzothiophene Intermediate: This involves the cyclization of a suitable precursor, such as 2-mercaptobenzoic acid, under acidic conditions.

    Preparation of the Chromene Intermediate: This step involves the condensation of a suitable aldehyde with a phenol derivative under basic conditions.

    Coupling of Intermediates: The benzothiophene and chromene intermediates are then coupled using a carbamoylation reaction, typically involving a carbamoyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and methoxypropyl groups, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted carbamoyl or methoxypropyl derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions, given its potential to interact with biological macromolecules.

    Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It can be used in the development of new polymers and coatings, given its unique structural properties.

Mechanism of Action

The mechanism of action of N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Modulation of Receptors: Interacting with cell surface receptors, leading to changes in cellular signaling pathways.

    Antioxidant Activity: Scavenging reactive oxygen species, thereby reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-Methoxypropyl)carbamoyl]benzeneboronic acid: Shares the methoxypropylcarbamoyl group but differs in the core structure.

    Mersalyl acid: Contains a similar methoxypropylcarbamoyl group but includes a mercury atom.

    Methyl 4-{5-[(3-methoxypropyl)carbamoyl]pyridine-3-amido}benzoate: Features a similar methoxypropylcarbamoyl group but with a different core structure.

Uniqueness

N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a benzothiophene core with a chromene moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H26N2O5S/c1-14-8-9-15-17(27)13-19(31-18(15)12-14)22(28)26-24-21(23(29)25-10-5-11-30-2)16-6-3-4-7-20(16)32-24/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

JEDSLTHMXANNQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCCOC

Origin of Product

United States

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